molecular formula C20H15ClN4O2S B2659985 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1105224-00-7

6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2659985
CAS No.: 1105224-00-7
M. Wt: 410.88
InChI Key: CBFDBBRFDWSPLU-UHFFFAOYSA-N
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Description

The compound 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 2-chlorophenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-(methylsulfanyl)phenyl group, introducing sulfur-based lipophilicity.

The methylsulfanyl group enhances metabolic stability compared to unsubstituted analogs, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions with biological targets. Synthesis of such compounds typically involves cyclization and coupling reactions, as seen in related oxadiazole derivatives .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-28-14-8-6-13(7-9-14)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDBBRFDWSPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core and the subsequent introduction of the oxadiazole and chlorophenyl groups. Common reagents and conditions used in these reactions may include:

    Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Oxadiazole Group: The oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using chlorinated aromatic compounds and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with key structural analogs:

Compound Name Core Structure Key Substituents Pharmacological Notes References
Target Compound Dihydropyridazinone 2-Chlorophenyl; 1,2,4-oxadiazole with 4-(methylsulfanyl)phenyl Under investigation for optimized activity
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2... Dihydropyridazine 2,3-Dichlorophenyl; 3-methylpyrazole Enhanced binding affinity in early studies
2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate 1,3,4-Oxadiazoline Chloropyridyl; acetyl; fluorophenyl Broad antimicrobial and anti-inflammatory activity
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine Dichlorophenyl; thiophene Supplier data available; activity unspecified

Functional Group Impact on Bioactivity

  • Chlorophenyl Groups : The 2-chlorophenyl group in the target compound may improve target binding compared to dichlorophenyl analogs (e.g., ), as steric effects from additional chlorine atoms could hinder interactions .
  • Oxadiazole vs. Oxadiazoline : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic stability than 1,3,4-oxadiazoline derivatives (), which are prone to ring-opening reactions .

Biological Activity

The compound 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : Dihydropyridazinone
  • Substituents :
    • 2-Chlorophenyl group
    • 1,2,4-Oxadiazolyl group with a methylsulfanyl phenyl substituent

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, derivatives of 1,2,4-triazole and related structures have demonstrated significant anti-proliferative effects against various cancer cell lines.

Case Study: HepG2 Cell Line

In a study evaluating the anticancer effects of related compounds, several derivatives were tested against the HepG2 liver cancer cell line using the MTT assay. The results indicated varying degrees of cytotoxicity:

CompoundIC50 (µg/mL)Activity Level
Compound 6d13.004High
Compound 6b15.500Moderate
Compound 6e28.399Low

The compound 6d , which shares structural similarities with our target compound, exhibited the most potent cytotoxicity with an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative activity. The structure-activity relationship analysis suggested that electron-donating groups at specific positions on the aromatic rings significantly enhanced activity .

The mechanism through which these compounds exert their anticancer effects is believed to involve:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Disruption of cell cycle progression leading to reduced viability.

These mechanisms are often validated through assays measuring cell viability and apoptosis markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound .

Key Findings from SAR Studies

  • Electron-Donating Groups : Compounds with electron-donating substituents at ortho or meta positions on the phenyl ring showed enhanced anti-proliferative activity.
  • Halogen Substitution : The presence of halogens (like chlorine) also influenced the potency; however, their position relative to other substituents was critical.
  • Methylsulfanyl Group : This group has been associated with improved solubility and bioavailability in biological systems.

Summary Table of SAR Findings

Substituent TypePositionEffect on Activity
Electron-donatingOrtho/MetaIncreases potency
Halogen (Cl)ParaModerate effect
MethylsulfanylN/AImproves solubility

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